N-(4-aminophenyl)-3,4,5-trimethoxybenzamide
CAS No.: 613656-90-9
Cat. No.: VC8127416
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 613656-90-9 |
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Molecular Formula | C16H18N2O4 |
Molecular Weight | 302.32 g/mol |
IUPAC Name | N-(4-aminophenyl)-3,4,5-trimethoxybenzamide |
Standard InChI | InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19) |
Standard InChI Key | GJOWDJNNECITIB-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
N-(4-Aminophenyl)-3,4,5-trimethoxybenzamide consists of two aromatic rings: a trimethoxybenzamide moiety and a 4-aminophenyl group. The trimethoxy substitution at positions 3, 4, and 5 on the benzene ring introduces steric and electronic effects that influence solubility and intermolecular interactions. The amide linkage (-NH-C=O) bridges the two aromatic systems, enabling hydrogen bonding and π-π stacking interactions .
The SMILES notation (COc1cc(cc(c1OC)OC)C(=O)Nc2ccc(cc2)N) and InChIKey (GJOWDJNNECITIB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The planar arrangement of the trimethoxybenzene ring and the para-aminophenyl group suggests potential for planar stacking in crystal lattices or protein binding pockets.
Molecular Properties
Key physicochemical properties include:
The low vapor pressure indicates limited volatility at room temperature, favoring solid-state handling. The moderate polarity (evident from polarizability) suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Synthesis Methods and Reaction Mechanisms
Synthetic Pathways
While no explicit synthesis protocol for N-(4-aminophenyl)-3,4,5-trimethoxybenzamide is documented in the literature, analogous benzamide derivatives are typically synthesized via nucleophilic acyl substitution. A plausible route involves:
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Preparation of 3,4,5-Trimethoxybenzoyl Chloride: Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.
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Coupling with 4-Nitroaniline: The acyl chloride reacts with 4-nitroaniline in the presence of a base (e.g., triethylamine) to form N-(4-nitrophenyl)-3,4,5-trimethoxybenzamide.
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Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding the final product.
Optimization Considerations
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Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.
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Temperature Control: Maintaining 0–5°C during acyl chloride formation prevents decomposition.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Physicochemical Properties and Analytical Data
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key peaks include N-H stretching (3300–3500 cm⁻¹, amide), C=O stretching (1650–1700 cm⁻¹), and aromatic C-H bending (700–900 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR:
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δ 6.8–7.2 ppm (aromatic protons),
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δ 3.8–4.0 ppm (methoxy groups),
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δ 5.2 ppm (amide NH, exchangeable).
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¹³C NMR:
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δ 165–170 ppm (amide carbonyl),
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δ 55–60 ppm (methoxy carbons).
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Thermal Stability
The compound’s high boiling point (431.6°C) and absence of a recorded melting point suggest decomposition before melting, necessitating thermal analysis (e.g., DSC/TGA) for precise characterization .
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